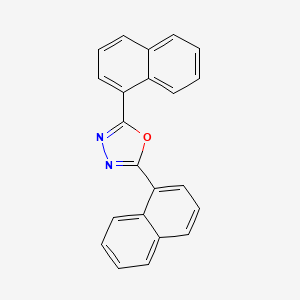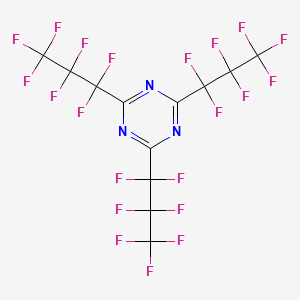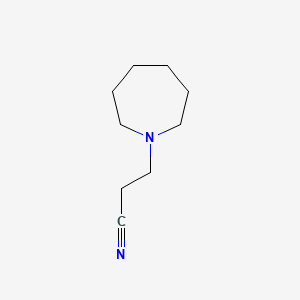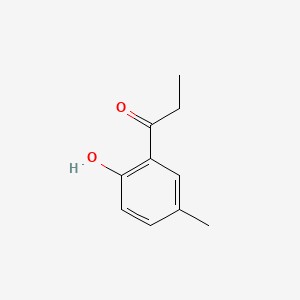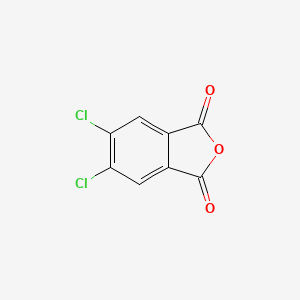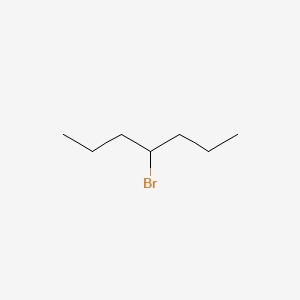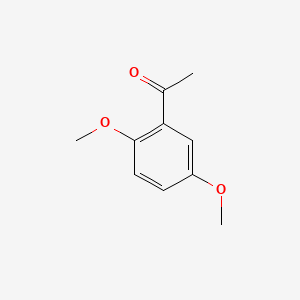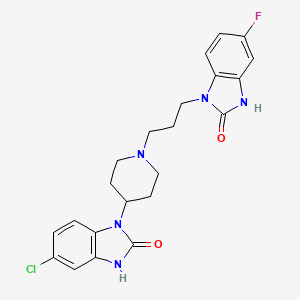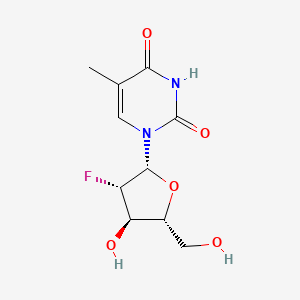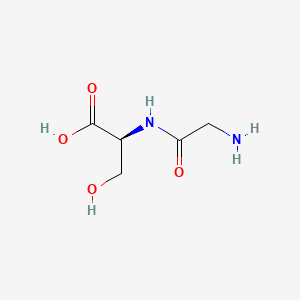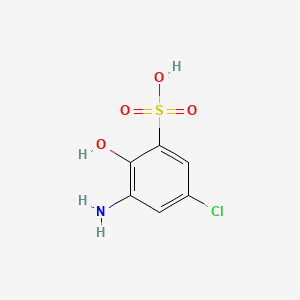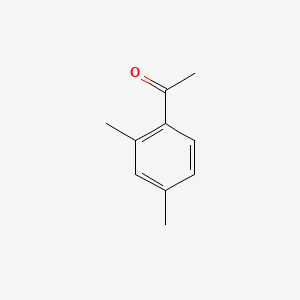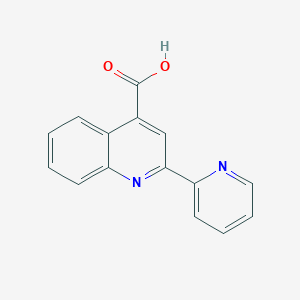
2-Pyridin-2-yl-quinoline-4-carboxylic acid
Descripción general
Descripción
2-Pyridin-2-yl-quinoline-4-carboxylic acid is a compound that belongs to the class of quinoline carboxylic acids. It is characterized by the presence of a quinoline ring, which is a heterocyclic aromatic organic compound with a bicyclic structure that includes a benzene ring fused to a pyridine ring. The compound also features a carboxylic acid functional group, which is known for its reactivity and ability to participate in various chemical reactions. The pyridinyl group attached to the quinoline ring can influence the electronic and steric properties of the molecule, potentially affecting its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the synthesis of 2,6-di(quinolin-8-yl)pyridines has been described using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions or via a one-step ring-forming reaction that generates the central pyridine ring . Another approach involves the acceptorless dehydrogenative coupling of γ-aminoalcohols with secondary alcohols, catalyzed by a ruthenium pincer complex with a base, which allows for the formation of substituted pyridine and quinoline derivatives . Additionally, pyridine-2-carboxylic acid has been used as an effective catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones, showcasing the versatility of pyridine carboxylic acids in facilitating the construction of complex quinoline structures .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often influenced by intramolecular interactions. For example, a neutron diffraction study of pyridine-2,3-dicarboxylic acid revealed a very short, asymmetrical intramolecular hydrogen bond, which can significantly affect the molecule's geometry and reactivity . The presence of substituents on the quinoline ring, such as trifluoromethyl groups, can also lead to selective metalation and functionalization at various positions on the ring, further demonstrating the structural diversity of these compounds .
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in a variety of chemical reactions. Cyclization of lithiated pyridine and quinoline carboxamides can lead to the formation of partially saturated pyrrolopyridines and spirocyclic beta-lactams, indicating the potential for generating polycyclic heterocycles . The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines have been explored, showing the ability to selectively modify these molecules at different positions .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure. The solvates of isomeric dicarboxylic acids with pyridine and quinoline demonstrate different hydrogen bond interactions and encapsulation behaviors, which can affect their solubility and crystalline forms . The synthesis and characterization of metal complexes with 2-(pyridin-4-yl)quinoline-4-carboxylic acid have been investigated, revealing the formation of 1D chain structures and 3D configurations, which are important for understanding the compound's fluorescent behavior and antibacterial activities .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYCFYURDIXHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225887 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-yl-quinoline-4-carboxylic acid | |
CAS RN |
7491-86-3, 57882-27-6 | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchoninic acid, 2-(2-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-2-yl)quinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

